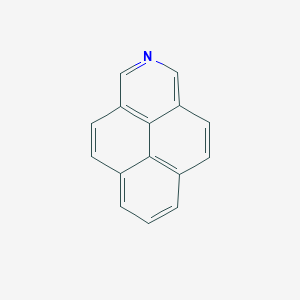

2-Azapyrene

Description

Structure

3D Structure

Properties

CAS No. |

193-98-6 |

|---|---|

Molecular Formula |

C15H9N |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

6-azatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4,6,8(16),9,11,13-octaene |

InChI |

InChI=1S/C15H9N/c1-2-10-4-6-12-8-16-9-13-7-5-11(3-1)14(10)15(12)13/h1-9H |

InChI Key |

VXNBYQYOFXSMOE-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CN=C4)C=C2 |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CN=C4)C=C2 |

Other CAS No. |

193-98-6 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Azapyrene and Its Derivatives

Pioneering Synthetic Routes to Unsubstituted 2-Azapyrene

Early synthetic approaches to the parent, unsubstituted this compound laid the groundwork for more advanced methodologies. While specific pioneering routes for the unsubstituted this compound are not extensively detailed in recent literature, the synthesis of related azapyrenes, such as 2,7-diazapyrene (B1250610), provides insight into the foundational strategies. For instance, one of the first convenient methods for synthesizing 2,7-diazapyrene was developed in 1973. rsc.org A more recent approach involves the oxidative cyclocondensation of precursors to form the aromatic core. rsc.org These early methods, though effective, often required harsh reaction conditions. rsc.org

Palladium-Catalyzed Cross-Coupling Approaches for Substituted 2-Azapyrenes

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted 2-azapyrenes, offering a versatile and efficient means to introduce a wide array of functional groups. acs.orgnih.govresearchgate.netnih.gov This powerful tool has enabled the construction of complex this compound derivatives that were previously inaccessible. nih.gov The general strategy often involves the synthesis of a polysubstituted pyridine (B92270) precursor, which then undergoes cyclization to form the this compound core. nih.gov

Sonogashira Cross-Coupling Applications

The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has been instrumental in the synthesis of this compound precursors. acs.orgresearchgate.netnih.gov This reaction is typically used to introduce arylalkyne groups onto a pyridine scaffold. researchgate.netnih.gov These alkyne-functionalized pyridines serve as key intermediates that can subsequently undergo cyclization to form the tetracyclic this compound framework. acs.orgresearchgate.net The Sonogashira reaction is valued for its mild reaction conditions and tolerance of various functional groups, making it a cornerstone in the modular synthesis of diverse this compound derivatives. acs.org

Suzuki Cross-Coupling Applications

Similar to the Sonogashira reaction, the Suzuki cross-coupling, which couples an organoboron compound with an organohalide, has also been effectively employed in the synthesis of substituted 2-azapyrenes. acs.orgresearchgate.net This methodology provides an alternative and complementary route to introduce aryl substituents onto the precursor molecules. The combination of Sonogashira and Suzuki cross-coupling reactions allows for a highly flexible and modular approach to synthesizing a variety of tri-substituted pyridines, which are then cyclized to afford the desired this compound derivatives. researchgate.net

Brønsted Acid-Promoted Benzannulation and Cycloisomerization Reactions

A key step in many modern syntheses of 2-azapyrenes is the Brønsted acid-promoted benzannulation or cycloisomerization of appropriately substituted precursors. acs.orgresearchgate.netnih.gov This acid-catalyzed cyclization of alkyne precursors, often prepared via palladium-catalyzed cross-coupling reactions, efficiently constructs the final aromatic ring of the this compound system. acs.orgnih.gov Various Brønsted acids, such as p-toluenesulfonic acid (p-TsOH), methanesulfonic acid (MsOH), and trifluoroacetic acid (CF3CO2H), have been shown to effectively trigger this final cyclization step. researchgate.netnih.gov This method is noted for its efficiency and broad scope, accommodating a variety of functional groups on the resulting this compound core. acs.org

Modular Synthetic Design for Diversification of this compound Core Structures

The combination of palladium-catalyzed cross-coupling reactions and subsequent acid-mediated cyclization constitutes a highly modular synthetic design for the diversification of this compound core structures. acs.orgresearchgate.net This approach allows for the systematic variation of substituents at different positions of the this compound framework by simply changing the coupling partners in the initial steps. acs.orgresearchgate.net This flexibility has enabled the synthesis of a series of 5,7,9-substituted 2-azapyrenes for the first time, facilitating detailed studies of their photophysical and electrochemical properties. acs.orgnih.gov This modularity is a significant advantage for creating libraries of this compound derivatives with tailored properties for various applications. researchgate.net

One-Pot Synthesis Techniques for Functionalized this compound Systems

While dedicated one-pot multicomponent reactions for this compound are not extensively documented, efficient sequential protocols that lead to functionalized this compound systems have been developed. A prominent strategy involves a two-step process beginning with palladium-catalyzed cross-coupling reactions to construct a suitable precursor, followed by a Brønsted acid-promoted benzannulation to form the final azapyrene core. acs.org This approach allows for the introduction of various substituents at the 5, 7, and 9 positions of the this compound skeleton. acs.org

The synthesis commences with the preparation of alkyne precursors through palladium-catalyzed reactions. This is followed by the key cyclization step, which is promoted by a Brønsted acid. This methodology is valued for its efficiency and the ability to accommodate a variety of functional groups, providing access to a series of novel 5,7,9-substituted 2-azapyrenes. acs.org

Although not focused on this compound itself, a direct one-pot synthesis has been developed for a related isomer, 1,3-diazapyrene, from 2-substituted 6-(5-bromo-3,4-dihydropyrimidin-4-yl)-1H-perimidines, highlighting the potential for applying one-pot strategies within the broader azapyrene family. researchgate.net

Synthesis of Specific Azapyrene Isomers and Related Ring Systems

The synthesis of specific azapyrene isomers and related nitrogen-containing pyrene (B120774) ring systems often requires distinct strategic approaches tailored to the position of the nitrogen atom(s) within the polycyclic aromatic framework.

A highly modular and straightforward method for synthesizing a range of previously unknown 1-azapyrenes has been established. acs.orgresearchgate.net This protocol is founded on a combination of palladium-catalyzed cross-coupling reactions and subsequent Brønsted acid-mediated cycloisomerization reactions. acs.org

The initial step involves creating precursor molecules using either Suzuki-Miyaura or Sonogashira cross-coupling reactions, which allows for a high degree of variability in the final substituted products. researchgate.net The subsequent and final step is the cycloisomerization of these precursors, facilitated by a Brønsted acid, which yields the 1-azapyrene (B14743160) core in high yields. acs.orgresearchgate.net This synthetic pathway is notable for its modularity and efficiency. acs.org

Table 1: Synthetic Protocol for 1-Azapyrenes

| Step | Reaction Type | Key Reagents/Catalysts | Purpose |

|---|---|---|---|

| 1 | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) | Pd Catalyst, Base | Construction of functionalized precursors. researchgate.net |

| 2 | Brønsted Acid-Mediated Cycloisomerization | Brønsted Acid (e.g., TfOH) | Annulation to form the 1-azapyrene core. acs.orgresearchgate.net |

Several synthetic routes have been developed for 2,7-diazapyrene, often starting from commercially available materials. One of the most common and high-yield approaches begins with 1,4,5,8-naphthalenetetracarboxylic dianhydride. rsc.orgelsevierpure.com This multi-step synthesis involves:

Imide Formation : The dianhydride reacts with an amine (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or aqueous methylamine) to form the corresponding 1,4,5,8-naphthalenetetracarboxylic diimide. elsevierpure.comresearchgate.net This initial step proceeds with high efficiency, often achieving yields of 96-97%. elsevierpure.comresearchgate.net

Reduction : The diimide is subsequently reduced. Common reducing agents include borane (B79455) in refluxing tetrahydrofuran (B95107) (THF) or a combination of lithium aluminium hydride (LiAlH₄) and aluminium chloride (AlCl₃) in THF. rsc.orgelsevierpure.com This step forms the hydrogenated intermediate, 1,2,3,6,7,8-hexahydro-2,7-diazapyrene. elsevierpure.com

Aromatization : The final step is an oxidation reaction to achieve the fully aromatic 2,7-diazapyrene core. This can be accomplished using manganese dioxide (MnO₂) in refluxing benzene (B151609) or by heating with a Palladium on carbon (Pd/C) catalyst at high temperatures. rsc.orgelsevierpure.comresearchgate.net

Alternative synthetic strategies for the 2,7-diazapyrene core include:

Oxidative Cyclocondensation : The unsubstituted 2,7-diazapyrene can be synthesized from 2.2pyridinophane via oxidative cyclocondensation with a Pd/C catalyst at 290 °C. rsc.org

Reaction with 1,3,5-Triazine (B166579) : A convenient method involves heating dihydrophenalene (2,3-dihydro-1H-benzo[de]isoquinoline) with 1,3,5-triazine in polyphosphoric acid (PPA), affording the product in a 55% yield. researchgate.netrsc.org

For functionalized derivatives, a protocol using a combination of reductive aromatization of a naphthalene (B1677914) diimide and a Nickel-catalyzed Suzuki–Miyaura cross-coupling reaction has been developed to produce 1,3,6,8-tetrasubstituted 2,7-diazapyrenes. rsc.org

Table 2: Comparison of Synthetic Protocols for 2,7-Diazapyrene

| Starting Material | Key Reagents | Yield | Reference |

|---|---|---|---|

| 1,4,5,8-Naphthalenetetracarboxylic Dianhydride | 1) NH₄OH; 2) BH₃-THF; 3) MnO₂ | Overall ~53% (3 steps) | elsevierpure.com |

| 1,4,5,8-Naphthalenetetracarboxylic Dianhydride | 1) MeNH₂; 2) LiAlH₄/AlCl₃; 3) Pd/C | Overall ~24% (3 steps) | rsc.orgresearchgate.net |

| Dihydrophenalene | 1,3,5-Triazine, PPA | 55% | rsc.org |

The synthesis of a new heterocyclic system, 1,3,4-triazapyrene, has been reported. This method involves the heterocyclization of 1-aminobenzo[f]quinazoline. The reaction is carried out using 1,3,5-triazines in a polyphosphoric acid (PPA) medium.

Theoretical and Computational Investigations of 2 Azapyrene Molecular and Electronic Structure

Density Functional Theory (DFT) Calculations for Ground-State Properties

DFT has become a cornerstone in the computational study of molecular systems, offering a balance between accuracy and computational cost for determining ground-state properties. cp2k.org

Geometry Optimization and Equilibrium Structures

Geometry optimization is a fundamental computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium structure. cp2k.org For 2-azapyrene, the ground-state monomer structure has been optimized using the ωB97X-D functional with a def2-SVP basis set. mdpi.com This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. cp2k.org

The introduction of a nitrogen atom in place of a CH group in the pyrene (B120774) structure results in a pyridinic configuration. researchgate.net This substitution reduces the molecule's symmetry from D2h in pyrene to C2v in this compound. researchgate.net While the π-electron system remains isoelectronic with pyrene, the nitrogen's lone-pair orbital is situated in the molecular plane. researchgate.net In computational studies of this compound dimers, the optimized geometry of the ground-state dimer reveals an interplanar distance of approximately 3.4 Å. mdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comimperial.ac.uk The shapes and energies of these orbitals provide insight into the electronic transitions and charge transfer characteristics of a molecule.

The frontier molecular orbitals of this compound are nearly identical to those of pyrene. nih.gov The nitrogen lone-pair orbital is found to be lower in energy than the HOMO-1 orbital. nih.gov DFT calculations at the B3LYP/6-311G* level of theory provide specific energy values for these orbitals. rsc.org

Below is a table summarizing the calculated HOMO and LUMO energies and the resulting energy gap for this compound in the gas phase. rsc.org

| Orbital | Energy (eV) |

| HOMO | -5.7289 |

| LUMO | -1.8709 |

| Energy Gap (ΔE) | 3.8580 |

Data obtained from DFT calculations at the B3LYP/6-311G level of theory.* rsc.org

The lowest-lying excited states in this compound are primarily determined by excitations involving the HOMO, HOMO-1, LUMO, and LUMO+1 orbitals. nih.govresearchgate.net

Dipole Moment Calculations and Heteroatom Influence

The substitution of a carbon atom with a more electronegative nitrogen atom introduces a significant change in the electron distribution within the this compound molecule, leading to the formation of a permanent dipole moment. researchgate.netnih.gov

DFT calculations have been employed to quantify this dipole moment. A calculation at the ωB97X-D/def2-SVP level of theory determined the dipole moment of this compound to be 2.7 Debye. researchgate.netnih.gov Another study using the B3LYP/6-311G* functional calculated a dipole moment of 3.08637 Debye in a dichloromethane (B109758) (DCM) solvent model. rsc.org This inherent dipole moment influences the intermolecular interactions of this compound, particularly in the formation of dimers. nih.gov The dipole-dipole interactions contribute to a larger complexation energy for the this compound dimer compared to the nonpolar pyrene dimer. nih.gov Specifically, the BSSE-corrected complexation energy for the this compound dimer is -15.1 kcal/mol, while for the pyrene dimer it is -14.2 kcal/mol. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Characterization

TD-DFT is a powerful computational method used to investigate the electronic excited states of molecules, providing insights into their photophysical properties. dntb.gov.uanih.gov

Low-Lying Exciton (B1674681) States Analysis

TD-DFT calculations are instrumental in characterizing the low-lying exciton states of this compound and its dimers. nih.govnih.gov The lowest excited states of the this compound monomer, similar to pyrene, are designated as La and Lb states in Platt's notation. nih.gov Computational studies, in agreement with experimental observations, identify the lowest excited state as the Lb state, which is primarily described by the HOMO→LUMO transition. mdpi.comresearchgate.net

In dimers of this compound, the interactions between the monomer units lead to the formation of exciton states. nih.gov A notable phenomenon observed is the inversion of the La and Lb states upon dimer formation. researchgate.net This inversion is attributed to the larger exciton interaction between the La states due to their greater transition dipole moments. researchgate.net The geometry of the excimer state, optimized at the TD-ωB97X-D/def2-SVP level, shows a significantly reduced interplanar distance compared to the ground-state dimer, indicating a strong attractive interaction in the excited state. mdpi.com

Charge Transfer (CT) Excitation Contributions

In molecular dimers, the excited states can have contributions from both local excitations (LE), which are confined to one monomer, and charge transfer (CT) excitations, where an electron is transferred from one monomer to the other. researchgate.net A diabatization procedure is often used in conjunction with TD-DFT calculations to quantify the CT character of the exciton states. researchgate.netnih.gov

For this compound dimers, CT contributions are crucial in the formation of excimer states. researchgate.netdntb.gov.uanih.gov The wavefunction of the optimized eclipsed excimer is dominated by the HOMO(+)→LUMO(-) excitation, a characteristic feature that stabilizes this geometry. mdpi.com The analysis reveals that different CT contributions drive the La/Lb state inversion in the dimer. mdpi.com The dipole-dipole interactions present in this compound dimers stabilize the dark eclipsed excimer structure and create a higher energy barrier for conversion to a bright twisted excimer structure, which can influence the molecule's emission properties. researchgate.netnih.gov

Aromaticity Assessment using Computational Methods

The aromaticity of this compound has been computationally assessed using the Nucleus Independent Chemical Shift (NICS) method, a popular tool for evaluating the magnetic criterion of aromaticity. researchgate.netresearchgate.net NICS values are calculated at specific points, such as the center of each ring, to probe the induced magnetic field, which indicates either diatropic (aromatic) or paratropic (antiaromatic) ring currents. Negative NICS values are indicative of aromaticity, while positive values suggest antiaromaticity.

For this compound, NICS(1.7)πZZ calculations, which assess the out-of-plane magnetic shielding contribution at a distance of 1.7 Å above the ring plane, have been performed. The results indicate that all four rings of the this compound core retain a high degree of aromaticity. researchgate.netnih.gov The calculated values are all negative, consistent with diatropic ring currents characteristic of aromatic systems. The nitrogen-containing ring (Ring A) shows a slightly less negative value compared to the other three rings, suggesting a modest reduction in local aromaticity due to the presence of the heteroatom.

| Ring A (N-containing) | Ring B | Ring C | Ring D |

|---|---|---|---|

| -19.4 | -22.3 | -22.1 | -21.2 |

Data sourced from Spruner von Mertz et al. (2023) researchgate.net

Ring current analysis provides a more detailed picture of electron delocalization than point-based NICS values. Diatropic ring currents, which sustain the external magnetic field outside the ring and oppose it inside, are a hallmark of aromaticity. Conversely, paratropic ring currents, which oppose the external field outside the ring, are characteristic of antiaromaticity. wikipedia.org

Computational Studies on Dimeric and Aggregate Structures

Computational geometry optimizations have been performed to determine the most stable arrangement of the this compound dimer in its electronic ground state. Calculations predict that the minimum energy structure for the ground-state dimer involves a parallel-displaced arrangement of the two monomers. researchgate.netunipd.it This is similar to the ground-state geometry of the pyrene dimer. researchgate.netunipd.it

The optimized structure for the this compound dimer belongs to the C2h symmetry point group, with the monomers displaced relative to each other along the longitudinal translation coordinate. researchgate.net The interplanar distance between the two this compound molecules in this optimized geometry is approximately 3.35 Å. researchgate.net A notable effect of the nitrogen substitution is the introduction of a dipole moment in the this compound monomer. This dipole moment influences the intermolecular interactions, resulting in a slightly larger complexation energy for the this compound dimer compared to the pyrene dimer. The BSSE-corrected complexation energy for the this compound dimer has been calculated to be -15.1 kcal/mol, compared to -14.2 kcal/mol for the pyrene dimer. researchgate.net

An excimer is an excited-state dimer that is dissociative in its ground state. The characterization of the this compound excimer has been a focus of computational studies. When the geometry of the lowest exciton state is optimized, starting from the ground-state dimer structure, it leads to an eclipsed structure for the this compound excimer. researchgate.netunipd.it This eclipsed geometry features a significantly reduced interplanar distance compared to the ground-state dimer. researchgate.net

Excimer State Characterization

Influence of Dipole-Dipole Interactions on Excimer Stability

The introduction of a nitrogen atom into the pyrene framework at the 2-position gives this compound a significant dipole moment, calculated to be 2.7 Debye. researchgate.net This permanent dipole moment leads to influential dipole-dipole interactions in this compound dimers, which are absent in the nonpolar pyrene. researchgate.netnih.gov These interactions have a profound impact on the stability of the excimer configurations.

Specifically, the dipole-dipole interactions in this compound dimers lead to a stabilization of the dark, eclipsed excimer structure. researchgate.netnih.gov This stabilization increases the energy barrier for the conversion from the eclipsed to the bright, twisted excimer. researchgate.netmdpi.com This heightened barrier in this compound, a direct consequence of the dipole-dipole forces, is a crucial factor that may influence its excimer emission properties, making it distinct from pyrene. researchgate.netnih.gov The increased dipole-dipole interaction also causes the constituent units of the this compound excimer to be more bent and closer to each other compared to the pyrene excimer. nih.gov

Diabatization Procedures for Excitonic Analysis

To gain a deeper understanding of the nature of excimer states in this compound, diabatization procedures have been employed in computational studies. researchgate.netnih.govnih.gov This method allows for the analysis of exciton states, which are linear combinations of local (intramolecular) excitations and charge transfer (intermolecular) excitations. researchgate.netnih.gov By dissecting the adiabatic exciton states into these constituent diabatic states, researchers can quantify the contribution of charge transfer (CT) character, which is crucial for excimer formation. researchgate.netmdpi.comcolab.ws

The diabatization analysis for the this compound dimer reveals that around the eclipsed geometry, the lowest Ag exciton state (derived from the La excited state of the monomers) is significantly stabilized. nih.gov This stabilization is driven by a strong mixing with charge resonance excitations. nih.gov A key finding from this analysis is the inversion of the La/Lb states upon aggregation for both pyrene and this compound. researchgate.netnih.gov This inversion is attributed to the larger exciton interaction between the La states, which possess larger transition dipole moments. nih.gov

The analysis further quantifies the CT character, showing that the more stable Ag excimer state has a higher CT character (approximately 0.25) than the less stable Bg excimer state. nih.gov This difference in CT contributions is what drives the La/Lb state inversion in the this compound dimer. nih.gov

Intermolecular Interaction Analysis in this compound Aggregates

The study of intermolecular interactions in this compound aggregates is essential for understanding their structure and properties. dntb.gov.ua Computational analyses have shown that the ground-state dimer of this compound adopts a parallel-displaced structure, similar to pyrene, which is a common feature for many polycyclic aromatic hydrocarbons. mdpi.com

The introduction of the nitrogen atom, however, leads to a more pronounced bending of the two molecular units in the this compound dimer compared to the pyrene dimer. mdpi.com In the excited state, the interactions leading to excimer formation are complex. The stabilization of the eclipsed excimer, for instance, is favored by the interaction between the highest occupied molecular orbital (HOMO) of one molecule and the lowest unoccupied molecular orbital (LUMO) of the other. researchgate.net A diabatization approach allows for the decomposition of the total interaction energy into contributions from intermolecular couplings, providing a detailed picture of the forces at play in the aggregate. acs.org

Quantum Chemical Investigations of Reactivity and Solvation Effects

Thermodynamic and Quantum Chemical Quantities in Different Solvent Environments

Quantum chemical calculations have been utilized to investigate the physicochemical properties and reactivity of this compound in various solvent environments. researchgate.net Thermodynamic and quantum chemical parameters are sensitive to the polarity of the solvent. researchgate.netfsu.edu For a derivative of this compound, calculations have shown that the dipole moment and polarizability increase with the polarity of the solvent, following the order of vacuum < THF < DMSO < water. researchgate.net This indicates that the stability and, consequently, the reactivity of the compound are strongly dependent on the solvent environment. researchgate.net

The table below illustrates the calculated dipole moment (DM) and polarizability (α) of a this compound derivative in different environments. researchgate.net

| Environment | Dipole Moment (D) | Polarizability (au) |

| Vacuum | Lowest | Lowest |

| THF | Intermediate | Intermediate |

| DMSO | Higher | Higher |

| Water | Highest | Highest |

Thermodynamic analysis based on quantum chemical calculations can also predict the spontaneity of reactions. For instance, theoretical studies on related compounds have shown that all reactions are endothermic and spontaneous. wu.ac.th

Solvent-Fluorophore Interaction Modeling

Modeling the interaction between the solvent and a fluorophore like this compound is crucial for understanding its photophysical properties, as these interactions can significantly affect absorption and emission spectra. researchgate.netfsu.edu The emission spectra of mono-substituted azapyrenes have been studied in solvents of varying polarity. mdpi.com While the absorption spectrum of this compound in ethanol (B145695) is similar to that of pyrene, its fluorescence does not show the same solvent-dependent enhancement of vibronic bands. mdpi.com

Theoretical calculations can provide insights into these solvent-fluorophore interactions. researchgate.net In solution, solvent molecules arrange themselves around the fluorophore. Upon excitation, the dipole moment of the fluorophore changes, leading to a rearrangement of the surrounding solvent molecules, a process known as solvent relaxation. fsu.edu This relaxation lowers the energy of the excited state, resulting in a red shift of the fluorescence emission. fsu.edu The magnitude of this shift is dependent on the polarity of the solvent. fsu.edumdpi.com Computational models, such as those employing the polarizable continuum model (PCM), can be used to simulate these effects and predict how the solvent environment influences the electronic and photophysical properties of this compound. nih.gov

Electrochemical Behavior and Redox Properties of 2 Azapyrene Systems

Cyclic Voltammetry Studies of 2-Azapyrene and its Derivatives

Cyclic voltammetry (CV) is a primary tool for investigating the electrochemical properties of this compound systems. nih.gov Studies on newly synthesized 5,7,9-substituted 2-azapyrenes have utilized CV to probe their redox behavior. nih.govresearchgate.net These investigations, often complemented by density functional theory (DFT) calculations, provide insights into the electronic structure and properties of these compounds. researchgate.net

The electrochemical analysis of various substituted 2,7-diazapyrenes reveals distinct oxidation and reduction potentials. nih.gov For instance, diazapyrene derivatives have been shown to exhibit reversible reduction potentials. nih.gov The specific potentials are highly dependent on the nature and position of the substituents on the diazapyrene core. The modular synthesis of these compounds allows for the creation of a variety of functionalized derivatives, each with unique electrochemical signatures. researchgate.net

Below is a data table summarizing the electrochemical data for selected 2,7-diazapyrene (B1250610) derivatives.

| Compound | First Oxidation Potential (Eox1) [V] | First Reduction Potential (Ered1) [V] | Reference |

|---|---|---|---|

| Tetraalkyne 2,7-diazapyrene | 1.00 | -1.13 | nih.gov |

| Tetratriflate 2,7-diazapyrene | Not Reported | -1.59 | nih.gov |

| Tetraamine 2,7-diazapyrene | 0.14 | -1.42 | nih.gov |

| N,N'-dimethyl-2,7-diazapyrenium dication | Not Reported | -1.01 | nih.gov |

Analysis of Reduction Potentials and Electron Affinity

The reduction potential of a molecule is directly related to its electron affinity (EA), which is the energy released when an electron is added to a neutral molecule in the gas phase. researchgate.netutexas.edu A less negative (or more positive) reduction potential indicates a higher electron affinity, meaning the molecule more readily accepts an electron. In this compound systems, the introduction of the electronegative nitrogen atom generally increases the electron affinity compared to the parent pyrene (B120774) molecule.

For example, 2,7-diazapyrene 25 was found to have a reversible reduction potential at -2.56 V, whereas the parent hydrocarbon 1,3,6,8-tetrapentylpyrene showed no reduction peak up to -3.0 V. nih.gov This demonstrates a significantly lower LUMO level and higher electron affinity for the diazapyrene derivative. nih.gov Further functionalization can fine-tune these properties. Imparting a dicationic nature to the diazapyrene core, for instance, drastically shifts the reduction potentials to higher values (e.g., -1.01 V and -1.34 V), indicating a substantial increase in their electron affinity. nih.gov This relationship allows for the estimation of electron affinity from electrochemical data. researchgate.net

Electrochemical HOMO-LUMO Energy Gap Determination

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters that determine the electronic and optical properties of a molecule. The energy difference between them, the HOMO-LUMO gap, is the lowest energy electronic excitation possible in the molecule. schrodinger.com This gap can be estimated from cyclic voltammetry data by using the onset potentials of the first oxidation (Eox) and first reduction (Ered) waves.

The HOMO and LUMO energy levels can be calculated using the following empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:

EHOMO = - (Eox vs Fc/Fc+ + 4.8) eV

ELUMO = - (Ered vs Fc/Fc+ + 4.8) eV

Electrochemical Gap (Eg) = ELUMO - EHOMO

These calculations have been applied to various 2,7-diazapyrene derivatives to determine their frontier orbital energies. nih.gov For example, a tetraamine-substituted 2,7-diazapyrene was found to have a HOMO of -4.94 eV and a LUMO of -3.38 eV, resulting in an electrochemical gap of 1.56 eV. nih.gov These experimental values often show good correlation with those obtained from DFT calculations. nih.gov

| Compound | EHOMO (eV) | ELUMO (eV) | Electrochemical Gap (Eg) (eV) | Reference |

|---|---|---|---|---|

| Tetraalkyne 2,7-diazapyrene | -5.80 | -3.67 | 2.13 | nih.gov |

| Tetratriflate 2,7-diazapyrene | Not Reported | -3.21 | Not Reported | nih.gov |

| Tetraamine 2,7-diazapyrene | -4.94 | -3.38 | 1.56 | nih.gov |

Influence of Nitrogen Substitution on Redox Characteristics

The substitution of a C-H group in the pyrene core with a more electronegative nitrogen atom is a key strategy for tuning its electronic and redox properties. researchgate.netmdpi.com This "doping" of the pyrene core with nitrogen leads to a substantial modification and enhancement of its intrinsic properties. researchgate.net The primary effect of nitrogen substitution is the lowering of the LUMO energy level, which makes the molecule easier to reduce and thus increases its electron affinity. nih.gov

This effect is clearly demonstrated by comparing pyrene derivatives with their aza-analogues. While 1,3,6,8-tetrapentylpyrene is difficult to reduce, the corresponding 2,7-diazapyrene derivative exhibits a readily accessible reduction potential, confirming that the nitrogen atoms make the core more electron-deficient. nih.gov The number and position of the nitrogen atoms within the aromatic framework significantly influence the extent of this modification. nih.gov This strategic placement of nitrogen atoms allows for precise control over the redox characteristics of the molecule, which is essential for its application in electronic materials. researchgate.net While the electronic structures of pyrene and this compound are comparable, the nitrogen substitution introduces a dipole moment that can impact intermolecular interactions. mdpi.comnih.gov

Modulation of Electron-Acceptor and Electron-Donor Capabilities

The electron-acceptor and electron-donor properties of this compound systems can be systematically modulated through chemical functionalization. The inherent electron-deficient nature of the azapyrene core makes it a good electron acceptor. This acceptor capability can be enhanced by introducing strong electron-withdrawing groups. researchgate.net For example, creating a dicationic 2,7-diazapyrene salt dramatically increases its electron affinity and makes it a much stronger electron acceptor. nih.gov

Conversely, the introduction of electron-donating groups can enhance the molecule's ability to act as an electron donor. Substituents like amino groups can raise the HOMO energy level, making the molecule easier to oxidize. nih.gov By carefully selecting substituents, it is possible to create this compound derivatives that function as both electron donors and acceptors. nih.gov For instance, certain tetra-substituted 2,7-diazapyrenes show both relatively low oxidation potentials and high reduction potentials, classifying them as effective electron mediators. nih.gov This ability to fine-tune the donor-acceptor characteristics through precise molecular engineering is critical for designing materials for applications in organic electronics, such as photovoltaics and field-effect transistors. researchgate.netnih.gov

Advanced Structural Characterization of 2 Azapyrene Compounds

Single Crystal X-ray Diffraction Analysis

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of crystalline materials at an atomic level. fzu.cz For novel compounds such as substituted 2-azapyrenes, SCXRD provides unambiguous proof of structure, connectivity, and stereochemistry.

In a study detailing the synthesis of various 5,7,9-substituted 2-azapyrenes, single-crystal X-ray analysis was successfully performed on derivatives such as 5,7,9-triphenyl-2-azapyrene and 5,7-bis(4-(tert-butyl)phenyl)-9-phenyl-2-azapyrene, confirming their molecular structures. acs.org

Determination of Molecular Conformation and Planarity

The planarity of polycyclic aromatic hydrocarbons (PAHs) and their heteroatomic analogues is a crucial factor influencing their electronic and photophysical properties. nih.gov SCXRD allows for the precise measurement of bond lengths, bond angles, and dihedral angles, which together define the molecule's conformation and degree of planarity.

For 2-azapyrene derivatives, the core aromatic structure is expected to be largely planar, similar to the parent pyrene (B120774) molecule. Analysis of the crystal structure of 2-acetyl pyrene, a closely related compound, shows that the sixteen carbon atoms of the pyrene moiety are nearly perfectly coplanar. researchgate.net X-ray crystallographic data for substituted 2-azapyrenes confirm that the fused aromatic core maintains a high degree of planarity. acs.org This structural rigidity is characteristic of fused aromatic systems and is essential for their delocalized π-electron systems.

| Parameter | Value |

|---|---|

| Chemical Formula | C38 H23 N |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 16.136(3) |

| b (Å) | 7.6183(15) |

| c (Å) | 21.056(4) |

| β (°) | 107.24(3) |

| Volume (ų) | 2471.2(8) |

Data derived from crystallographic information for a 5,7,9-substituted this compound derivative. acs.org

Investigation of Intermolecular Packing Motifs (e.g., π-Stacking)

The arrangement of molecules in the solid state is governed by noncovalent interactions, including van der Waals forces, hydrogen bonds, and π-π stacking. nih.gov For aromatic molecules like this compound, π-π stacking is a dominant intermolecular interaction that significantly influences the material's properties. libretexts.orgmdpi.com These interactions occur when the planar aromatic rings of adjacent molecules align face-to-face or in a displaced manner. libretexts.org

Analysis of the crystal packing of this compound derivatives reveals the presence of significant π-π stacking interactions. These motifs dictate how molecules organize into columns or layers within the crystal lattice. The specific geometry of the π-stacking (e.g., centroid-to-centroid distance, slip angle) can be precisely determined from SCXRD data and is critical for understanding charge transport and other solid-state electronic phenomena. The introduction of the nitrogen atom into the pyrene framework can modulate these interactions by altering the molecule's quadrupole moment, potentially leading to different packing arrangements compared to the parent hydrocarbon.

Powder X-ray Diffraction (PXRD) for Polymorphism and Solid-State Structure

Powder X-ray Diffraction (PXRD) is an essential analytical tool for the characterization of polycrystalline materials. americanpharmaceuticalreview.com While SCXRD provides the structure of a single crystal, PXRD gives a characteristic "fingerprint" of a bulk solid sample, making it indispensable for identifying crystalline phases and studying polymorphism. researchgate.net

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice. americanpharmaceuticalreview.com These different forms can exhibit distinct physical properties. PXRD is the primary technique used to identify and distinguish between polymorphs, as each crystalline form produces a unique diffraction pattern. rigaku.com

For this compound compounds, PXRD would be used to:

Confirm Crystalline Identity: By comparing the experimental PXRD pattern of a synthesized batch to a reference pattern (either from a known single crystal or a database), one can confirm the identity and phase purity of the material. americanpharmaceuticalreview.com

Detect Polymorphism: Small variations in synthesis or crystallization conditions can lead to different polymorphs. PXRD can detect the presence of a new or different crystalline form by identifying new peaks, peak shifts, or changes in relative peak intensities in the diffraction pattern. researchgate.net

Quantitative Phase Analysis: In a mixture of polymorphs, the relative amounts of each form can be quantified using PXRD, which is crucial for controlling the properties of the final material. americanpharmaceuticalreview.com

While specific polymorphism studies on this compound are not extensively detailed, the application of PXRD is a standard and necessary step in the solid-state characterization of such organic materials to ensure consistency and control over the crystalline form. americanpharmaceuticalreview.comrigaku.com

Applications and Functionalization Strategies in Advanced Materials Science

2-Azapyrene in Organic Electronics and Optoelectronics

The unique electronic properties imparted by the nitrogen atom position this compound as a versatile building block for next-generation organic electronic devices. mdpi.comresearchgate.net The strategic doping of the pyrene (B120774) core with a more electronegative nitrogen atom is an effective method for tailoring the electronic and photophysical properties of the resulting material. mdpi.comresearchgate.net This leads to novel and diverse applications for these materials in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). mdpi.comresearchgate.netresearchgate.net

In the field of organic photovoltaics, there is a continuous search for materials that can efficiently absorb sunlight and convert it into electrical energy. researchgate.netcore.ac.uk The electronic characteristics of this compound make it a material of interest for OPVs. mdpi.comresearchgate.netresearchgate.net The nitrogen atom enhances the electron-acceptor properties of the pyrene system, making azapyrene derivatives suitable for use as n-type semiconductors or as components in donor-acceptor pairs that are central to OPV operation. researchgate.netrsc.org The ability to fine-tune the HOMO-LUMO gap through chemical modification allows for better matching with the solar spectrum, a key factor in designing efficient organic solar cells. researchgate.net

Organic field-effect transistors are fundamental components of flexible and transparent electronics, and their performance is highly dependent on the semiconductor used in the active layer. acs.org The introduction of a nitrogen atom into the pyrene structure is a key strategy for developing high-performance materials for OFETs. mdpi.comresearchgate.netresearchgate.net This modification can lead to stabilized HOMO-LUMO energy levels and narrow electronic band gaps, which are desirable for efficient charge transport. researchgate.net Specifically, the resulting n-type semiconductor characteristics are sought after for building complementary circuits. rsc.orgscispace.com Dihydro-2,7-diazapyrenes, a related class of compounds, have been shown to have band gaps as low as 1.05–1.11 eV, a feature characteristic of materials expected to be effective in OFETs. rsc.org

Table 1: Comparative Properties of Pyrene and this compound Dimers

| Property | Pyrene Dimer | This compound Dimer | Significance in Materials Science |

| Excimer Type | Bright Twisted Excimer Favored | Dark Eclipsed Excimer Stabilized | Influences the nature and efficiency of light emission in devices like OLEDs. mdpi.comdntb.gov.ua |

| Interplanar Distance (Eclipsed Excimer) | ~3.30–3.45 Å | 3.19 Å | A shorter distance indicates stronger intermolecular interactions, affecting charge transport in OFETs and material packing. mdpi.com |

| Energy Barrier (Eclipsed to Twisted) | Lower | ~2 kcal/mol Higher | A higher barrier can impact the emissive properties, potentially leading to different fluorescence characteristics. mdpi.com |

| Driving Force for Excimer Stabilization | Charge Transfer (CT) Contributions | Charge Transfer (CT) Contributions & Dipole-Dipole Interactions | The additional dipole interactions in this compound provide another mechanism to control molecular assembly and electronic properties. mdpi.comdntb.gov.ua |

This compound as a Fluorescent Probe and Sensor Component

The inherent fluorescence of the pyrene core is a well-utilized feature in chemical sensing. mdpi.comdntb.gov.ua The introduction of a nitrogen atom to form this compound modifies these fluorescent properties, opening up new possibilities for the design of specialized probes and sensors. mdpi.comresearchgate.net

The design of fluorescence sensors often relies on molecules whose emission changes in response to a specific analyte or environmental condition. researchgate.net While pyrene itself is known for its excimer fluorescence, which can be used to probe the organization of proteins and other biomolecules, the properties of this compound have also been explored for sensing applications. mdpi.comresearchgate.net The emission spectra of mono-substituted azapyrenes show strong similarities to pyrene's monomer fluorescence. mdpi.com However, detailed studies have shown that the emission intensity ratios of 1-azapyrene (B14743160), this compound, and 4-azapyrene (B3367743) remain almost constant in solvents of varying polarity, making them unsuitable for use as solvent polarity probes. optica.org This finding is itself a crucial piece of research, as it helps to define the specific applications for which these compounds are best suited. optica.org Further research into functionalized 2-azapyrenes aims to create "push-pull" chromophores with significant intramolecular charge transfer (ICT) properties, which are ideal for developing sensitive and selective fluorescent sensors. rsc.org

Supramolecular chemistry focuses on the chemistry of systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org A key aspect of this field is molecular recognition, where a host molecule specifically binds to a guest molecule. nobelprize.org The unique electronic properties and defined geometry of azapyrenes make them attractive scaffolds for building complex supramolecular assemblies. rsc.org The nitrogen atom in the this compound structure can act as a hydrogen bond acceptor or a metal coordination site, providing a handle for directing self-assembly. researchgate.netwikipedia.org This allows for the construction of organized, functional systems. nobelprize.org For example, 2,7-diazapyrenes are noted for their intriguing electronic properties in the context of interactions with various guest molecules and in the formation of supramolecular structures. rsc.org The principles of molecular complementarity, where the shape and electronic properties of a host and guest match, are central to this process. nobelprize.org By functionalizing the this compound core, it is possible to design receptors for specific substrates, leading to applications in selective sensing and catalysis within a supramolecular framework. rsc.orgnobelprize.org

Probing Structural Properties of Biomolecules (e.g., Proteins, Peptides, DNA) through Fluorescence

The unique photophysical properties of pyrene and its derivatives have established them as valuable fluorescent probes for investigating the structural dynamics of biomolecules. mdpi.com The propensity of the pyrene moiety to form excimers—excited-state dimers that exhibit a characteristic, red-shifted fluorescence compared to the monomeric form—is particularly useful. mdpi.com This phenomenon is highly sensitive to the distance and orientation between two pyrene units. By covalently attaching pyrene to specific sites on proteins, peptides, or DNA, researchers can correlate the extent of excimer emission with the proximity of these sites, thereby mapping molecular organization, conformation, and folding events. mdpi.combiosyn.com

This compound, as a nitrogen-substituted analogue of pyrene, possesses many of the parent compound's desirable photophysical characteristics. researchgate.net Its absorption spectrum in ethanol (B145695) is similar to that of pyrene, and its monomer fluorescence also shows comparable vibronic bands. mdpi.comresearchgate.net These similarities suggest that this compound can be employed in a similar fashion to its carbocyclic counterpart for biomolecular studies.

This compound in Supramolecular Chemistry

Supramolecular chemistry, the study of systems involving non-covalent interactions between molecules, is a field where polycyclic aromatic hydrocarbons (PAHs) and their heteroaromatic derivatives are of significant interest. mdpi.commdpi.com The introduction of nitrogen atoms into the pyrene core, creating azapyrenes, modifies the electronic properties, enhancing their potential as building blocks for complex, self-organizing systems. researchgate.net this compound and its derivatives are considered promising candidates for the development of such self-organizing compounds. researchgate.net

Construction of Supramolecular Assemblies

The electron-accepting nature of the azapyrene scaffold makes it a valuable component for constructing a wide variety of supramolecular structures. researchgate.net The ability to form ordered assemblies is driven by non-covalent forces such as π-π stacking, hydrogen bonding, and host-guest interactions. researchgate.netnih.gov The planar structure and extended π-system of this compound facilitate intermolecular π-π stacking, a key driving force for self-assembly in many supramolecular systems. nih.gov

Research into related compounds, such as 2,7-diazapyrenes, highlights the utility of the azapyrene core in building supramolecular assemblies. rsc.org These compounds are noted for their intriguing electronic properties and their capacity to interact with various charged and neutral guest molecules. rsc.org The principles governing the assembly of diazapyrenes, driven by intermolecular forces, are also applicable to this compound-based systems. Furthermore, cucurbit[n]uril (CB[n]) macrocycles have been used to mediate the assembly of azapyrene derivatives into optically tunable complexes in aqueous solutions, demonstrating the versatility of the azapyrene core in forming structured supramolecular systems. researchgate.netacs.org

Host-Guest Interactions with Azaheterocyclic Molecules

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule, held together by non-covalent interactions. researchgate.net The electron-deficient cavity of certain host molecules can encapsulate electron-rich guests, and vice-versa. The electronic properties of azapyrenes make them interesting components for such systems.

Studies on 2,7-diazapyrenium dications, which are derivatives of the azapyrene core, demonstrate significant charge-transfer interactions with electron-donating guest molecules. rsc.org For example, a host molecule containing four naphthalenesulfone units can form a complex with guest azaheterocyclic molecules like N,N′-dimethyl-2,7-diazapyrenium (DMDAP²⁺). rsc.orgresearchgate.net The formation of these host-guest complexes is accompanied by the appearance of a new, broad absorption band, confirming a significant charge-transfer (CT) interaction between the electron-donating host and the electron-withdrawing diazapyrenium guest. rsc.org This interaction is also often marked by a distinct color change in the solution. rsc.org The primary driving force for the preorganization of these superstructures is the π-stacking interaction. rsc.org

| Host | Guest | Key Interaction | Observation |

| Tetranaphthalenesulfone-based macrocycle | N,N′-dimethyl-2,7-diazapyrenium (DMDAP²⁺) | Charge-Transfer (CT), π-stacking | Appearance of broad absorption band (440-500 nm), color change |

| Tetranaphthalenesulfone-based macrocycle | N,N′-dibenzyl-2,7-diazapyrenium (DBDAP²⁺) | Charge-Transfer (CT), π-stacking | Appearance of broad absorption band (440-500 nm), color change |

This table summarizes host-guest interactions observed with a related diazapyrene system, illustrating the principles applicable to the azapyrene scaffold. Data sourced from rsc.org.

Development of Two-Photon Absorbers Based on this compound

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, allowing it to reach an excited state that would typically require a single photon of twice the energy (half the wavelength). ucf.edursc.org This phenomenon is highly dependent on the incident light intensity and has applications in areas like high-resolution imaging and data storage. ucf.edursc.org

Nitrogen-doped polycyclic aromatic hydrocarbons (N-doped PAHs), including this compound, are recognized as a class of materials with applications as two-photon absorbers. researchgate.net The introduction of nitrogen atoms into the aromatic framework can significantly alter the key optical and electrochemical properties, including enhancing TPA cross-sections. researchgate.net The design of efficient TPA materials often involves creating molecules with a D-π-A (donor-π-acceptor) structure, which facilitates intramolecular charge transfer upon excitation. The inherent asymmetry and the presence of the nitrogen heteroatom in the this compound scaffold can contribute to the charge-transfer character of its excited states, making it a promising core for TPA chromophores.

For example, fluorene (B118485) derivatives, which are also PAHs, have been functionalized with electron-withdrawing groups to create efficient two-photon absorbers with high TPA cross-sections. ucf.edu A similar strategy could be applied to this compound, where functional groups are added to modulate its electronic structure and optimize its nonlinear optical properties. researchgate.netacs.org The development of ruthenium complexes with π-extended ligands has also shown that charge-transfer transitions are crucial for achieving large TPA cross-sections. nih.gov

This compound as Ligands for Transition Metal Complexes

The field of coordination chemistry involves the binding of ligands—molecules or ions—to a central metal atom. jscimedcentral.com N-doped PAHs, such as this compound, are identified as effective ligands for transition metal complexes. researchgate.net The pyridine-type nitrogen atom present in the this compound structure possesses a lone pair of electrons, making it a Lewis basic site capable of coordinating to a metal center. researchgate.netjscimedcentral.com

The coordination of ligands like this compound to a transition metal can significantly alter the photophysical and electrochemical properties of both the ligand and the metal. mdpi.comresearchcommons.org This can lead to the creation of novel materials with applications in catalysis, sensing, and molecular electronics. rsc.org The stability and geometry of the resulting metal complex depend on the specific metal ion and the nature of the ligand. researchcommons.org For instance, pyridine (B92270) and its derivatives are widely used as ligands in coordination chemistry, forming stable complexes with a variety of transition metals, including nickel, copper, and silver. jscimedcentral.com The this compound molecule, containing a pyridine-like nitrogen embedded within a large π-conjugated system, can be expected to form stable and electronically interesting coordination compounds. researchgate.net

| Metal Ion | Ligand Type | General Application |

| Fe(III), Fe(II), Cu(II), Zn(II), etc. | Schiff Bases, N-heterocycles | Catalysis, Antimicrobial Agents |

| Ni(II), Ag(I), Cu(I) | Pyridine | Coordination Chemistry Studies |

| First-row transition metals | Triazolylidenes (N-heterocyclic carbenes) | Homogeneous Catalysis, Photophysics |

This table provides examples of transition metal complexes with nitrogen-containing ligands, illustrating the broad context in which this compound can function as a ligand. Data sourced from jscimedcentral.commdpi.comrsc.org.

Conclusion and Outlook

Summary of Key Academic Discoveries and Methodological Advances in 2-Azapyrene Research

Research into this compound, a nitrogen-containing analogue of pyrene (B120774), has led to significant academic and methodological breakthroughs. A pivotal discovery was the development of novel, efficient synthetic routes to substituted 2-azapyrenes, which were largely inaccessible until 2020. nih.govresearchgate.net A key advancement involves a Brønsted acid-promoted benzannulation of alkyne precursors, which are themselves prepared through palladium-catalyzed cross-coupling reactions like the Sonogashira and Suzuki reactions. nih.govresearchgate.netacs.org This modular strategy allows for the introduction of a wide variety of functional groups, enabling the fine-tuning of the molecule's electronic and photophysical properties. researchgate.netacs.org

Another significant area of discovery has been the detailed characterization of this compound's photophysical and electrochemical behavior. acs.org Studies have shown that the introduction of a nitrogen atom into the pyrene framework modifies its properties, leading to potential applications in organic electronics. researchgate.netresearchgate.net The absorption spectrum of this compound is quite similar to that of pyrene. mdpi.com However, the nitrogen atom stabilizes both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) levels. nih.gov Computational studies, particularly using Time-Dependent Density Functional Theory (TD-DFT), have been crucial in understanding the nature of its excited states and predicting its behavior. mdpi.comdntb.gov.ua These theoretical investigations have explored the formation of excimers, revealing that dipole-dipole interactions in this compound dimers stabilize a "dark" eclipsed structure, which could influence its emission properties compared to pyrene. mdpi.comdntb.gov.ua

Emerging Research Frontiers in this compound Chemistry and Materials Science

The future of this compound research is poised for expansion into several exciting frontiers. A primary area of focus is the development of advanced materials for organic electronics. researchgate.net The tunable electronic properties of this compound derivatives make them promising candidates for components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.netresearchgate.net Research is likely to concentrate on synthesizing novel derivatives with tailored HOMO/LUMO energy levels to optimize charge injection, transport, and device efficiency. nih.gov

The exploration of this compound in supramolecular chemistry and sensor technology represents another major emerging frontier. rsc.org The nitrogen atom in the this compound core provides a site for hydrogen bonding or metal coordination, allowing for the construction of complex, self-organizing systems. researchgate.netrsc.org This capability is being explored for the development of highly selective and sensitive chemical sensors. For instance, azapyrene-based fluorophores are being investigated as "turn-off" chemosensors for detecting nitroaromatic compounds, which are common explosives. urfu.ru Future work may involve integrating this compound units into more complex architectures like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) to create materials with advanced functions. researchgate.netnih.gov

Interdisciplinary Research Opportunities for this compound Systems

The unique characteristics of this compound create numerous opportunities for interdisciplinary collaboration. In the realm of materials science and physics , joint efforts can focus on fabricating and characterizing electronic devices incorporating this compound derivatives. This involves understanding the relationship between molecular structure, thin-film morphology, and device performance in OLEDs and OFETs. researchgate.netresearchgate.net

Collaboration between synthetic organic chemists and researchers in biology and medicine opens up possibilities in bioimaging and diagnostics. doi.org The intrinsic fluorescence of 2-azapyrenes can be harnessed to develop novel fluorescent probes for visualizing cellular processes or detecting specific biomarkers. researchgate.netdoi.org The ability to functionalize the core structure allows for the attachment of targeting moieties to direct the probes to specific locations within a biological system.

Furthermore, the intersection of this compound chemistry with environmental science presents opportunities for creating new sensors for pollutants. urfu.ru The development of fluorophores that are sensitive to nitroaromatics is a prime example. urfu.ru Additionally, the potential for 2-azapyrenes to act as photocatalysts could be explored for environmental remediation, such as the degradation of organic pollutants in water under visible light. nih.govrsc.org These interdisciplinary avenues underscore the broad potential of the this compound scaffold beyond fundamental chemistry.

Q & A

Basic Research Questions

Q. What experimental techniques are most effective for characterizing the photophysical properties of 2-Azapyrene?

- Methodological Answer: Use UV-Vis absorption spectroscopy to identify electronic transitions (e.g., L1 and L2 states) and compare them to pyrene analogs. Fluorescence spectroscopy can reveal excimer formation, particularly in dimeric configurations. Computational modeling (e.g., DFT) should validate experimental spectral data and predict ground/excited-state geometries. For structural analysis, X-ray crystallography is critical for confirming planar spacing (~3.35 Å) in dimeric forms .

Q. How does nitrogen substitution in this compound influence its electronic structure compared to pyrene?

- Methodological Answer: Nitrogen substitution introduces asymmetry and alters electron density distribution, which can be quantified via molecular orbital analysis. Compare HOMO-LUMO gaps using computational tools (e.g., Gaussian) and validate with experimental absorption spectra. Note that this compound retains pyrene-like L1/L2 transitions but exhibits stronger absorption in higher-energy bands due to nitrogen’s electron-withdrawing effects .

Q. What synthetic routes are recommended for producing high-purity this compound?

- Methodological Answer: Optimize cyclization reactions under inert conditions (e.g., Schlenk line) to avoid oxidation. Purify via column chromatography using silica gel and hexane/ethyl acetate gradients. Confirm purity using HPLC and mass spectrometry. For reproducibility, document solvent ratios, catalyst loadings, and reaction times in detail .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s dimeric configurations?

- Methodological Answer: Conduct a systematic error analysis:

- Computational: Test multiple basis sets (e.g., 6-31G* vs. def2-TZVP) and solvent models (PCM vs. SMD) to assess their impact on dimer geometry predictions.

- Experimental: Re-examine X-ray crystallography conditions (e.g., temperature, crystal quality) and compare with cryogenic electron microscopy for dynamic configurations.

- Cross-validation: Use molecular dynamics simulations to reconcile discrepancies in planar spacing (~3.35 Å vs. 3.53 Å in pyrene crystals) .

Q. What strategies are effective for analyzing excimer emission variability in this compound under different solvent conditions?

- Methodological Answer: Design a solvent polarity gradient (e.g., hexane to DMSO) and monitor emission spectra using time-resolved fluorescence. Correlate Stokes shifts with solvent dielectric constants. For mechanistic insights, employ transient absorption spectroscopy to track excimer formation kinetics. Statistical tools (e.g., PCA) can isolate solvent effects from intrinsic molecular interactions .

Q. How should researchers address reproducibility challenges in this compound’s photostability studies?

- Methodological Answer: Standardize light-exposure protocols (e.g., irradiance, wavelength ranges) and use actinometry for dose calibration. Implement triplicate experiments with independent batches. Share raw data (e.g., decay curves, quantum yield calculations) via open-access repositories and provide detailed metadata (e.g., spectrometer calibration logs) .

Data Analysis & Contradiction Management

Q. How can conflicting reports on this compound’s L1/L2 state dominance be critically evaluated?

- Methodological Answer: Apply a tiered validation framework:

- Primary data: Re-analyze absorption spectra from original studies for baseline corrections and peak deconvolution errors.

- Secondary validation: Reproduce key experiments (e.g., solvent-free spectra) to isolate environmental artifacts.

- Theoretical alignment: Compare experimental L1/L2 band positions with CASPT2 or EOM-CCSD calculations for higher accuracy .

Q. What statistical methods are appropriate for assessing this compound’s structure-property relationships in multivariate studies?

- Methodological Answer: Use multivariate regression to model relationships between substituent positions (e.g., nitrogen vs. carbon) and properties (e.g., excitation energies). For non-linear trends, apply machine learning (e.g., Random Forests) with SHAP values to interpret feature importance. Validate models via leave-one-out cross-validation .

Tables for Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.